Ethyl glycolate
Overview
Description
Ethyl glycolate, also known as 2-hydroxyacetic acid ethyl ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a mild, pleasant odor and is highly soluble in water and various organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
Target of Action
Ethyl glycolate is primarily used as a building block for the preparation of medicinal compounds and agrochemicals . It serves as a starting reagent in the synthesis of various compounds .
Mode of Action
For instance, it is used as a substrate during the polycondensation of α-hydroxy acids by enzymes and polyethylene glycol (PEG)-modified enzymes .
Biochemical Pathways
This compound enters serine/glycine metabolism . The conversion of glycolate into glycine and serine helps ameliorate the drastically decreased NADPH/NADP+ and GSH/GSSG ratios induced by H2O2 treatment . This highlights the central role of serine/glycine metabolism as a major provider of reducing equivalents to maintain cellular antioxidant systems .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its application. In the context of its use as a building block for medicinal compounds and agrochemicals, this compound contributes to the synthesis of these compounds, thereby influencing their respective actions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxygen concentration has been identified as an important metabolic valve in the assimilation and use of ethylene glycol, a compound related to this compound . .
Biochemical Analysis
Biochemical Properties
Ethyl glycolate participates in several biochemical reactions. It serves as a substrate during the polycondensation of α-hydroxy acids by enzymes and polyethylene glycol (PEG)-modified enzymes . The interactions of this compound with these enzymes and biomolecules are crucial for its role in these reactions.
Cellular Effects
The cellular effects of this compound are primarily related to its metabolic products. For instance, ethylene glycol, a related compound, is metabolized into glycolate, which can cause metabolic acidemia, neurotoxicity, and acute kidney injury
Molecular Mechanism
The molecular mechanism of this compound’s action involves its metabolism by enzymes. It is believed that the rate-limiting step in this process is the activity of alcohol dehydrogenase . This enzyme catalyzes the oxidation of this compound, leading to the production of glycolate, a metabolite with direct cellular toxicity .
Dosage Effects in Animal Models
Research on ethylene glycol poisoning suggests that the severity of symptoms is dose-dependent
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it is used as a starting reagent in the synthesis of 2-ferrocenylfuran . It’s also a part of the glycolate pathway, where it is metabolized into glyoxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl glycolate can be synthesized through several methods. One common method involves the esterification of glycolic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and achieve high yields .
Another method involves the hydrogenation of diethyl oxalate using a silver catalyst supported on silica (Ag/SiO2). This method has been shown to achieve high selectivity and conversion rates, making it suitable for industrial-scale production .
Industrial Production Methods
In industrial settings, this compound is often produced by the esterification of glycolic acid with ethanol. The process involves the use of a strong acid catalyst and is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl glycolate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to form glycolic acid and ethanol.
Oxidation: Reaction with oxidizing agents to form glycolic acid.
Reduction: Reaction with reducing agents to form ethylene glycol
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out under reflux conditions.
Hydrolysis: Requires the presence of water and can be catalyzed by acids or bases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Esterification: Forms various esters depending on the alcohol used.
Hydrolysis: Produces glycolic acid and ethanol.
Oxidation: Produces glycolic acid.
Reduction: Produces ethylene glycol
Scientific Research Applications
Ethyl glycolate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Comparison with Similar Compounds
Ethyl glycolate is similar to other glycolate esters, such as mthis compound and benzyl glycolate. it is unique in its balance of reactivity and stability, making it particularly useful in a wide range of applications. Some similar compounds include:
Mthis compound: Used in similar applications but has different physical properties and reactivity.
Benzyl glycolate: Used as a fragrance ingredient and in organic synthesis
This compound’s unique combination of properties makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-7-4(6)3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANNOFHADGWOLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060772 | |
Record name | Acetic acid, hydroxy-, ethyl ester | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Ethyl glycolate | |
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CAS No. |
623-50-7 | |
Record name | Ethyl glycolate | |
Source | CAS Common Chemistry | |
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Record name | Ethyl glycolate | |
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Record name | Ethyl glycolate | |
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Record name | Acetic acid, 2-hydroxy-, ethyl ester | |
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Record name | Acetic acid, hydroxy-, ethyl ester | |
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Record name | Ethyl glycollate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.818 | |
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Record name | ETHYL GLYCOLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl glycolate?
A1: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
Q2: How can this compound be synthesized?
A2: this compound can be synthesized through various methods, including:
- Acid hydrolysis of ethyl diazoacetate: This method utilizes deuterated solvents and yields around 59% of deuterium-labeled this compound. []
- Multi-step synthesis from glycine: This approach involves a three-step procedure starting with 13C2-glycine, resulting in a 35% yield of 13C2-labeled this compound. []
- Reaction of 4-amino-3,5-dichloro-2,6-fluoro-2-pyridine with this compound: This method, in the presence of sodium hydride, produces fluroxypyr ethyl ester with a 70% yield. []
Q3: Are there any spectroscopic data available for this compound?
A3: Yes, this compound has been characterized using various spectroscopic techniques. Researchers have investigated its microwave spectrum, revealing information about its conformational equilibrium. [] Additionally, 1H and 13C NMR, IR, UV-Vis, and HRMS analyses have been employed to fully characterize purified this compound. []
Q4: Is this compound stable under hydrolytic conditions?
A4: this compound exhibits hydrolytic degradation behavior. Studies have investigated its degradation in acidic, basic, and neutral media at 37°C when incorporated into polymers like poly[bis(mthis compound diethylamino)phosphazenes] (PMGDEAP) and poly[bis(this compound diethylamino)phosphazenes] (PEGDEAP). []
Q5: What are the applications of this compound in polymer chemistry?
A5: this compound serves as a valuable monomer in synthesizing various polymers:
- Biodegradable poly(ester hydrazide)s: Reacting this compound with hydrazine produces 1,2-bisglycoylhydrazine, a monomer for creating these polymers through lipase-catalyzed synthesis. []
- Poly(PDL-co-GA) copolymers: Candida antarctica lipase B (CALB) effectively catalyzes the copolymerization of ω-pentadecalactone (PDL) and this compound (EGA), forming these copolymers. []
- Poly(butylene-co-sebacate-co-glycolate) (PBSG) copolyesters: These copolyesters, synthesized via CALB-catalyzed polycondensation of this compound, diethyl sebacate, and 1,4-butanediol, have potential as biodegradable carriers for drug delivery. []
Q6: Are there any specific applications for purified this compound?
A6: Purified methyl phthalyl this compound (MPEG) is used in various formulations. The development of a flash column chromatography purification method for MPEG allows for the establishment of analytically pure standards, ensuring better quality control in formulations containing MPEG. []
Q7: What is the role of this compound in the synthesis of other compounds?
A7: this compound acts as a starting material in various syntheses:
- γ-ketocrotonates: In situ oxidation-Wittig methodology, applied to α-hydroxyketones with this compound, provides a simple and efficient route to γ-ketocrotonates. [, ]
- Fluoroethanol: No-carrier-added fluorine-18 fluoroethanol can be synthesized using this compound as a precursor through fluoride-ion displacement on α-p-toluene sulfonyl this compound followed by reduction. [, ]
- 4′-Cyclopropylated carbovir analogues: this compound serves as a starting point for the synthesis of these analogues through Johnson's orthoester rearrangement and ring-closing metathesis. []
Q8: Can this compound be produced through hydrogenation reactions?
A8: Yes, this compound is a product of diethyl oxalate hydrogenation. This reaction utilizes various catalysts and has garnered significant research interest as a potential environmentally friendly method for producing this compound. [] Research focuses on developing efficient catalysts for industrial applications. [] The thermodynamics of this reaction, particularly the enthalpy, entropy, and equilibrium constant, have been studied to optimize the process. []
Q9: Are there any specific catalysts used for diethyl oxalate hydrogenation to this compound?
A9: Research highlights the use of various catalysts for this reaction:
- Supported Ni catalysts: These catalysts, particularly when modulated with phosphorus, show promising activity and selectivity for this compound production. []
- Highly dispersed Ag/SiO2 catalyst: This catalyst, characterized by weak metal-support interaction, exhibits good performance in diethyl oxalate hydrogenation to this compound. []
- Single-atom silver-manganese nanocatalysts: This type of catalyst, designed with atom-economy principles, displays temperature-controlled selectivity for either this compound or acetaldehyde diethyl acetal production. []
Q10: Are there computational studies on this compound?
A10: Yes, computational chemistry tools have been employed to study this compound. Ab initio computations, combined with microwave spectroscopy data, help analyze the conformational equilibrium of this compound in the gas phase. []
Q11: What is the environmental fate of this compound?
A11: While specific information about this compound's environmental degradation is limited within the provided research papers, its use in synthesizing biodegradable polymers like poly(ester hydrazide)s [] and poly(butylene-co-sebacate-co-glycolate) copolyesters [] suggests potential for biodegradation. Further research is needed to understand its complete environmental impact and degradation pathways.
Q12: Has this compound been used in the study of insects?
A12: Yes, this compound has been identified as a compound found in the Mediterranean fruit fly (Ceratitis capitata). Researchers utilize techniques like Direct Immersion-Solid Phase Microextraction (DI-SPME) and Gas Chromatography-Mass Spectrometry (GC/MS) to extract and analyze this compound and other compounds from these flies. This helps in understanding biological changes in the flies during mating and development. [, ]
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